3-(5-Bromo-furan-2-yl)-2-cyano-acrylamide
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Overview
Description
3-(5-bromo-2-furanyl)-2-cyano-2-propenamide is an organobromine compound.
Scientific Research Applications
Green Organic Chemistry Synthesis : Jimenez et al. (2019) reported the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and its ene-reduction using various fungi, including marine and terrestrial-derived fungi. The process produced a compound with a CN-bearing stereogenic center, highlighting the potential of this compound in green chemistry and biotransformation (Jimenez et al., 2019).
Focused Library Development for Cytotoxic Agents : Tarleton et al. (2013) developed a series of focused compound libraries, including 3-(5-bromofuran-2-yl)-2-cyano-acrylamide derivatives, to enhance cytotoxic potency against cancer cell lines. This study underscores the compound's potential in cancer research and drug development (Tarleton et al., 2013).
Mitigating Acrylamide and Furan in Food : Anese et al. (2013) discussed strategies to reduce acrylamide and furanic compounds, including furan, in heat-treated foods. Their research is significant for food safety and reducing potential carcinogens in processed foods (Anese et al., 2013).
Synthesis of 2,5-Diimino-Furans : Jiang et al. (2014) described a palladium-catalyzed cyclization method to produce 2,5-diimino-furans from bromoacrylamides and isocyanides. This process has implications for creating maleamides and other valuable chemicals in organic synthesis (Jiang et al., 2014).
Modulator of α7 Nicotinic Receptors : Targowska-Duda et al. (2019) explored the anxiolytic-like activity of 3-furan-2-yl-N-p-tolyl-acrylamide, a modulator of α7 nicotinic acetylcholine receptors, in mice. This study provides insights into potential therapeutic applications for anxiety disorders (Targowska-Duda et al., 2019).
Corrosion Inhibitors in Nitric Acid Solutions : Abu-Rayyan et al. (2022) investigated new acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This research highlights the compound's potential in material science and industrial applications (Abu-Rayyan et al., 2022).
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3- |
InChI Key |
DSPQMKOMBMQWDD-HYXAFXHYSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=C(/C#N)\C(=O)N |
SMILES |
C1=C(OC(=C1)Br)C=C(C#N)C(=O)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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